磷酸三钠二碱

描述

Tris phosphate dibasic, also known as trisodium phosphate, is an inorganic compound with the chemical formula Na₃PO₄. It is a white, granular or crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is commonly used in various industrial and scientific applications due to its buffering and cleaning properties .

科学研究应用

Tris phosphate dibasic is widely used in scientific research due to its buffering capacity and chemical properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

Biology: Employed in the preparation of buffer solutions for biological experiments, such as phosphate-buffered saline (PBS).

Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.

Industry: Applied in water treatment, cleaning agents, and as a food additive.

作用机制

Target of Action

Tris phosphate dibasic, also known as Trisodium phosphate (TSP), is an inorganic compound with the chemical formula Na3PO4 . It is primarily used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser . The primary targets of TSP are the molecules and structures it interacts with in these applications, such as dirt and grease molecules in cleaning applications, or various food molecules when used as a food additive.

Mode of Action

TSP is highly soluble in water, producing an alkaline solution . This alkalinity allows it to effectively break down greasy and dirty surfaces in cleaning applications In food applications, it can serve as a pH adjuster or buffering agent.

准备方法

Synthetic Routes and Reaction Conditions

Tris phosphate dibasic is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with sodium carbonate (Na₂CO₃). The reaction produces disodium hydrogen phosphate (Na₂HPO₄), which is then reacted with sodium hydroxide (NaOH) to form trisodium phosphate and water: [ \text{H}_3\text{PO}_4 + 2\text{Na}_2\text{CO}_3 \rightarrow 2\text{Na}_2\text{HPO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] [ \text{Na}_2\text{HPO}_4 + \text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, tris phosphate dibasic is produced in large quantities using similar neutralization reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

Tris phosphate dibasic undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it dissociates into sodium ions (Na⁺) and phosphate ions (PO₄³⁻).

Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

Neutralization: It reacts with acids to form corresponding salts and water.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid (HCl) to form sodium chloride (NaCl) and phosphoric acid.

Metal Ions: Forms complexes with calcium (Ca²⁺), magnesium (Mg²⁺), and other metal ions.

Major Products Formed

Sodium chloride (NaCl): Formed during neutralization reactions with hydrochloric acid.

Metal complexes: Formed during reactions with metal ions.

相似化合物的比较

Tris phosphate dibasic can be compared with other similar compounds, such as:

Monosodium phosphate (NaH₂PO₄): Used as a buffering agent but has a lower pH range compared to tris phosphate dibasic.

Disodium phosphate (Na₂HPO₄): Also used as a buffering agent with a pH range between monosodium phosphate and tris phosphate dibasic.

Tripotassium phosphate (K₃PO₄): Similar buffering properties but uses potassium ions instead of sodium ions.

Tris phosphate dibasic is unique due to its high solubility in water and strong buffering capacity, making it suitable for a wide range of applications in various fields.

生物活性

Tris phosphate dibasic, also known as trisodium phosphate or tris phosphate, is a compound widely used in biochemical applications and research. Its biological activity is significant in various contexts, particularly in buffer solutions, enzyme assays, and cellular processes. This article explores the biological activity of tris phosphate dibasic, including its role in enzymatic reactions, cellular environments, and its interactions with other biochemical compounds.

Overview of Tris Phosphate Dibasic

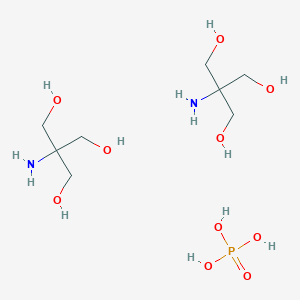

- Chemical Structure : Tris phosphate dibasic is a salt formed from tris(hydroxymethyl)aminomethane (Tris) and phosphoric acid. It typically exists as a white crystalline powder.

- Molecular Weight : 219.1 g/mol .

1. Buffering Capacity

Tris phosphate dibasic is commonly utilized in biological buffers due to its ability to maintain pH stability in physiological ranges (typically pH 7-9). The buffering action is crucial for maintaining optimal conditions for enzymatic reactions and cellular functions.

- pH Stability : It effectively stabilizes pH against changes caused by metabolic activities or environmental conditions.

- Applications : Used in various biochemical assays and cell culture media.

2. Enzyme Interaction

Research has shown that tris phosphate dibasic can influence the activity of certain enzymes. For instance, studies indicate that it may inhibit the hydrolysis activity of enzymes like LCC (lipase) and TfCut2 (cutinase) when present in high concentrations .

Table 1: Inhibition Effects of Tris Phosphate Dibasic on Enzymatic Activity

| Enzyme | Buffer Concentration (mM) | Inhibition Observed | Kinetic Parameters |

|---|---|---|---|

| LCC | 0.2 - 0.4 | Yes | Competitive |

| TfCut2 | 0.1 - 0.3 | Yes | Competitive |

3. Role in Iron Acquisition

Tris phosphate dibasic plays a role in the acquisition of iron by bacteria, particularly in the context of iron(III) loading into ferric binding proteins (FbpA). Studies suggest that phosphate ions enhance the kinetics of iron loading processes .

- Mechanism : In the presence of excess phosphate, iron(III) citrate forms a stable complex with FbpA, facilitating iron transport across bacterial membranes.

- Kinetic Studies : The presence of tris phosphate dibasic allows for a more efficient iron acquisition process compared to citrate alone.

Case Study 1: Enzymatic Hydrolysis of PET

In a study examining the hydrolysis rates of polyethylene terephthalate (PET), researchers found that higher concentrations of tris phosphate dibasic significantly inhibited the activity of LCC and TfCut2 enzymes compared to sodium phosphate buffers . This suggests that while tris phosphate dibasic is effective as a buffer, it may not be ideal for all enzymatic reactions.

Case Study 2: Protein Folding and Stability

Another investigation focused on the stability of green fluorescent protein (GFP) under acidic conditions using tris phosphate dibasic as a buffer component . The study revealed that GFP maintained its fluorescence after being subjected to acidic environments when buffered with tris phosphate dibasic, indicating its potential use in preserving protein functionality during experimental procedures.

Research Findings

Recent findings highlight the dual nature of tris phosphate dibasic's biological activities:

- Buffering Agent : Essential for maintaining pH during biochemical assays.

- Enzyme Modulator : Can act as an inhibitor or facilitator depending on concentration and context.

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.H3O4P/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYASHAYBKIUKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H25N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585274 | |

| Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-11-5 | |

| Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。